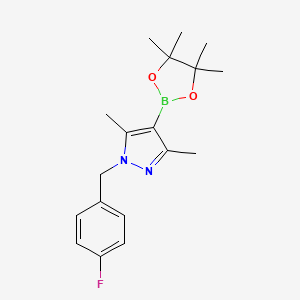

1-(4-fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Overview

Description

“1-(4-fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a boric acid derivative . Boric acid compounds are very important organic and chemical products . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis

In the organic synthesis of drugs, boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, and some physicochemical properties of the compounds are revealed .Scientific Research Applications

Stability Studies of Boronate Esters

This compound can be used as a model in the study of the stability of boronate esters in different alcohols using the LCMS technique . This is important in understanding the behavior of these compounds under various conditions, which can inform their use in other applications.

Methylation Studies

The compound can serve as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane . This research can contribute to the development of new synthetic methods in organic chemistry.

Synthesis of Bromodifluoromethylthiolated Arenes

It can be used in the preparation of bromodifluoromethylthiolated arenes, which are applicable in the radiosynthesis of [18F]ArylSCF3 compounds . These compounds have potential applications in medical imaging, particularly in Positron Emission Tomography (PET) scans.

Chemical Stability Studies

The compound’s substantial energy gap between HOMO and LUMO orbits indicates high chemical stability . This property can be useful in various applications where chemical stability is required.

Mechanism of Action

Mode of Action

The presence of a fluorobenzyl group and a tetramethyl-dioxaborolane group suggests that it may interact with biological targets through hydrophobic interactions and potentially coordinate with biological targets via the boron atom .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been used in carbon-carbon coupling and carbon heterocoupling reactions , suggesting that this compound may also influence these biochemical pathways.

Pharmacokinetics

The tetramethyl-dioxaborolane group may also influence the compound’s metabolic stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH due to the potential for protonation or deprotonation of the pyrazole group .

Future Directions

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BFN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-7-9-15(20)10-8-14/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAESNKMYSOZVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)

![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)

![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)